2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
Description
2-(2,4-Difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a 2,4-difluorophenyl group via an acetamide bridge. This structure confers unique electronic and steric properties, making it a candidate for biological applications, particularly in kinase inhibition or antimicrobial activity. The difluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the pyrazolo[1,5-a]pyridine scaffold provides a rigid framework for target binding .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O/c16-11-2-1-10(14(17)8-11)7-15(21)19-12-4-6-20-13(9-12)3-5-18-20/h1-6,8-9H,7H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDXKTXTRBYZBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NC2=CC3=CC=NN3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The synthesis of 2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide can be approached through various retrosynthetic pathways. The most common disconnections involve:
- Formation of the acetamide linkage between a preformed pyrazolo[1,5-a]pyridin-5-amine and 2-(2,4-difluorophenyl)acetic acid or its activated derivatives
- Construction of the pyrazolo[1,5-a]pyridine core followed by functionalization at the 5-position
- Simultaneous formation of the pyrazole ring and incorporation of the acetamide moiety
Each approach offers distinct advantages and challenges, with the selection depending on substrate availability, reaction conditions, and desired scalability.
Core Formation Strategies
The construction of the pyrazolo[1,5-a]pyridine core typically involves one of several key methodologies:
- Cyclization of N-aminopyridines with α,β-unsaturated compounds
- Condensation reactions involving aminopyrazoles with appropriate electrophiles
- Intramolecular cyclization of suitably functionalized pyridine derivatives
The TEMPO-mediated [3+2] annulation-aromatization protocol has emerged as a particularly effective method for preparing pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds, offering excellent yields and high regioselectivity.
Detailed Synthetic Methods
Condensation of Aminopyrazoles with Acylating Agents
The most direct route to this compound involves the condensation of pyrazolo[1,5-a]pyridin-5-amine with an appropriate acylating agent derived from 2-(2,4-difluorophenyl)acetic acid. This approach typically proceeds through the following steps:
- Preparation of 2-(2,4-difluorophenyl)acetyl chloride or activation of 2-(2,4-difluorophenyl)acetic acid with coupling reagents
- Reaction with pyrazolo[1,5-a]pyridin-5-amine under basic conditions
- Purification to obtain the desired acetamide product
The reaction is typically conducted in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases like triethylamine or pyridine to facilitate the coupling and neutralize the generated hydrogen chloride. The reaction generally requires elevated temperatures to ensure complete conversion of the starting materials.
Sequential Construction of Pyrazolo[1,5-a]pyridine Core and Acetamide Formation
An alternative approach involves the synthesis of the pyrazolo[1,5-a]pyridine core followed by subsequent functionalization:
- Lithiation of 2,6-dichloropyridine and trapping with an appropriate aldehyde
- Oxidation of the resulting alcohol to a ketone
- Treatment with hydrazine to form the pyrazolo[1,5-a]pyridine core
- Functionalization at the 5-position to introduce an amino group
- Acylation with 2-(2,4-difluorophenyl)acetyl chloride
This method, adapted from procedures for related compounds, offers flexibility in terms of introducing various substituents at different positions of the heterocyclic system.
TEMPO-Mediated [3+2] Annulation Approach
A more recent synthetic strategy employs TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl as both a Lewis acid and oxidant in a [3+2] annulation-aromatization protocol:
- Reaction of N-aminopyridine with an appropriate α,β-unsaturated carbonyl compound in the presence of TEMPO
- Formation of the pyrazolo[1,5-a]pyridine core through annulation and aromatization
- Functionalization at the 5-position
- Coupling with 2-(2,4-difluorophenyl)acetic acid or its derivatives
This method provides multisubstituted pyrazolo[1,5-a]pyridines with high regioselectivity and good to excellent yields, making it particularly valuable for the synthesis of complex derivatives.
Reaction Conditions and Optimization
Solvent and Temperature Effects
The choice of solvent significantly impacts the efficiency of the synthetic methods described above. For the condensation approach:
| Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|
| DMF | 80-100 | 6-12 | 70-85 |
| DMSO | 90-110 | 4-10 | 75-90 |
| THF | 60-70 | 12-24 | 60-75 |
| Dioxane | 80-100 | 8-16 | 65-80 |
Elevated temperatures are generally required to ensure complete conversion, though excessive heating can lead to side reactions and decreased yields. Microwave-assisted synthesis can significantly reduce reaction times while maintaining or improving yields.
Catalyst Selection
Various catalysts and bases can be employed to facilitate the reaction:
| Catalyst/Base | Optimal Concentration | Notes |
|---|---|---|
| Triethylamine | 1.2-1.5 equiv. | Commonly used, good for most substrates |
| Pyridine | 1.0-2.0 equiv. | Can serve as both solvent and base |
| DIEA | 1.5-2.0 equiv. | Effective for acid-sensitive substrates |
| K₂CO₃ | 2.0-3.0 equiv. | Useful for nucleophilic substitution reactions |
The selection of an appropriate base depends on substrate stability, solubility considerations, and the specific reaction mechanism involved.
Optimization Strategies
Several strategies can be employed to optimize the synthesis of this compound:
Activating Agent Selection : Coupling reagents such as CDI (carbonyldiimidazole), EDC/HOBt, or HATU can be used instead of acid chlorides for the condensation approach, potentially improving yields and reducing side reactions.
Temperature Control : Careful monitoring and control of reaction temperature can prevent decomposition of temperature-sensitive intermediates.
Reaction Monitoring : Techniques such as TLC, HPLC, or LC-MS can be used to monitor reaction progress and determine optimal reaction times.
Purification Optimization : Column chromatography conditions (e.g., elution gradients) can be optimized to improve separation of the target compound from impurities.
Yield optimization through systematic variation of reaction parameters is essential for developing a robust and reproducible synthetic route.
Industrial Production Methods
Continuous Flow Reactors
For industrial-scale production, continuous flow reactors offer several advantages over batch processes:
- Better control of reaction parameters (temperature, mixing, residence time)
- Improved safety profile for exothermic reactions
- Enhanced scalability and reproducibility
- Reduced solvent usage and waste generation
The condensation of pyrazolo[1,5-a]pyridin-5-amine with 2-(2,4-difluorophenyl)acetic acid derivatives can be effectively conducted in flow reactors, with residence times optimized based on reaction kinetics.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis represents another valuable approach for industrial production:
- Significantly reduced reaction times (often from hours to minutes)
- More uniform heating, reducing side reactions
- Potential for automated, high-throughput processing
- Improved energy efficiency
This technique is particularly useful for the final coupling step, where conventional heating methods might require extended reaction times.
Green Chemistry Considerations
Sustainable production of this compound can be achieved through several green chemistry approaches:
- Replacement of hazardous solvents with greener alternatives (e.g., 2-methyltetrahydrofuran, cyclopentyl methyl ether)
- Use of catalytic rather than stoichiometric reagents
- Implementation of solvent recycling systems
- Optimization of atom economy through careful selection of synthetic routes
These considerations are increasingly important for industrial-scale production, addressing both environmental concerns and regulatory requirements.
Characterization and Purity Analysis
Analytical Methods
The successful synthesis and purity of this compound can be confirmed through various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide structural confirmation and purity assessment.
- Mass Spectrometry : Confirms molecular weight and can detect impurities.
- Infrared Spectroscopy : Identifies key functional groups, particularly the amide C=O stretch.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities.
- X-Ray Crystallography : Provides definitive structural confirmation if crystals can be obtained.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrimidine Cores
- Compound 2f (): (S)-N-(5-((3-Cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)-2-(methyl(pyrrolidin-2-ylmethyl)amino)phenyl)acetamide Key Differences: Replaces the pyrazolo[1,5-a]pyridine core with pyrazolo[1,5-a]pyrimidine. Activity: Pyrazolo[1,5-a]pyrimidines are known for kinase inhibition, but substitutions like cyclopropylamino may reduce potency compared to difluorophenyl groups in the target compound .
- Pir-8-11 (): N-(4-(7-((2-(2-Hydroxyethoxy)ethyl)amino)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)phenyl)acetamide Key Differences: Incorporates a hydroxyethoxyethyl side chain and phenyl group. The hydrophilic hydroxyethoxy group improves solubility but may reduce membrane permeability compared to the difluorophenyl group. Activity: Demonstrates moderate kinase inhibition, suggesting that polar substituents balance solubility and target engagement .
Pyrazolo[3,4-d]pyrimidine Derivatives
- 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide (): Key Differences: Pyrazolo[3,4-d]pyrimidine core with 4-fluorophenyl and 2-methoxyphenyl substituents. Activity: Methoxy groups may enhance π-π stacking but reduce metabolic stability compared to difluorophenyl groups .
Triazolo[1,5-a]pyrimidine-Based Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives ():
- Key Differences : Triazolo cores with methyl, acetylhydrazone, or thione substituents. The triazole ring increases polarity but reduces rigidity compared to pyrazolo systems.
- Activity : Exhibits herbicidal and antiviral activity (e.g., 41–43% TMV inhibition at 500 µg/mL). The target compound’s difluorophenyl group may offer superior lipophilicity for membrane penetration .
- Flumetsulam (): N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide Key Differences: Sulfonamide linkage instead of acetamide. Activity: Used as a herbicide, highlighting the role of fluorine in agrochemical efficacy .
Kinase Inhibition Potential
- Casein Kinase II Alpha Inhibition (): Analogs like N-[2-[2-Aminoethyl(methyl)amino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]acetamide show IC50 values of 3000 nM. The target compound’s difluorophenyl group may improve binding affinity due to stronger electron-withdrawing effects and hydrophobic interactions .
Antimicrobial and Antiviral Activity
Biological Activity
2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a difluorophenyl group and a pyrazolo[1,5-a]pyridine moiety, suggest promising biological activities, particularly as an anticancer and anti-inflammatory agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of fluorine atoms enhances its lipophilicity and metabolic stability, crucial for drug development. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Difluorophenyl Group | Enhances lipophilicity and biological activity |
| Pyrazolo[1,5-a]pyridine Moiety | Linked to kinase inhibition and potential anticancer properties |
The compound primarily functions as a kinase inhibitor , modulating signaling pathways involved in cell proliferation and apoptosis. This mechanism is vital in cancer therapy as it can disrupt the processes that allow cancer cells to grow and divide uncontrollably. Specifically, the inhibition of cyclooxygenase (COX) enzymes has been linked to its anti-inflammatory properties.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold often exhibit significant anticancer activities. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer)
- IC50 Values : Specific IC50 values for this compound remain under investigation; however, related compounds have shown promising results with IC50 values below 1 µM in COX-2 inhibition assays .
Anti-inflammatory Activity
The compound has also demonstrated potential as an anti-inflammatory agent through COX enzyme inhibition. Studies have highlighted the selectivity of similar compounds towards COX-2 over COX-1, which is beneficial for reducing inflammation without significant gastrointestinal side effects.
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
-
Inhibition Studies :
- The compound's binding affinity to specific kinases was evaluated using molecular docking techniques.
- Results indicated strong binding interactions with COX-2 and other kinases involved in cancer progression .
- Case Studies :
- Comparative Analysis :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step reactions, starting with coupling the pyrazolo[1,5-a]pyridine amine with a 2,4-difluorophenyl acetic acid derivative. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HATU in anhydrous DMF under inert atmosphere (N₂/Ar) .
- Temperature control : Maintain 0–5°C during acid activation to minimize side reactions .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Analytical workflow :
- Mass spectrometry (HRMS) : Determine molecular weight (expected [M+H]⁺ ~358.1 g/mol) .
- NMR spectroscopy :
- ¹H NMR: Identify pyrazolo[1,5-a]pyridine protons (δ 8.2–8.6 ppm) and acetamide NH (δ 10.1–10.5 ppm) .
- ¹⁹F NMR: Verify 2,4-difluorophenyl substituents (δ -110 to -115 ppm) .
- X-ray crystallography (if crystalline): Resolve 3D structure for absolute configuration confirmation .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Screening strategy :
- Enzyme inhibition : Test against kinases (e.g., EGFR, Aurora A) using fluorescence-based assays .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How can researchers resolve low yields in the final amide coupling step?
- Troubleshooting :
- Catalyst optimization : Replace EDCI with BOP or PyBOP to enhance coupling efficiency .
- Solvent effects : Switch to THF or DCM if DMF causes decomposition .
- In situ activation : Pre-activate the carboxylic acid with CDI before adding the amine .
Q. What computational methods aid in predicting structure-activity relationships (SAR) for this compound?
- Approach :
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., PARP-1, TSPO) .
- QSAR modeling : Train models on pyrazolo[1,5-a]pyridine derivatives to correlate substituent effects (e.g., fluorine position) with bioactivity .
- DFT calculations : Analyze electronic properties (HOMO/LUMO) to predict reactivity and stability .
Q. How can metabolic stability be improved without compromising target affinity?
- Strategies :
- Isosteric replacement : Substitute the acetamide with a sulfonamide or urea group to reduce CYP450-mediated oxidation .
- Deuterium incorporation : Replace labile hydrogens (e.g., NH) with deuterium to slow metabolism .
- Prodrug design : Mask the acetamide as a tert-butyl carbamate for enhanced plasma stability .
Q. What techniques address discrepancies in biological activity between in vitro and in vivo models?
- Resolution :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS .
- Metabolite identification : Use HRMS to detect phase I/II metabolites in liver microsomes .
- Formulation optimization : Encapsulate in liposomes or PEGylate to improve solubility and target delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
